Product packaging for (3-Chloropropyl)tripropoxysilane(Cat. No.:CAS No. 61214-12-8)

(3-Chloropropyl)tripropoxysilane

Cat. No.: B12665162
CAS No.: 61214-12-8
M. Wt: 282.88 g/mol
InChI Key: PLXLQGPXPXIVKM-UHFFFAOYSA-N
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Description

Significance of Organosilane Coupling Agents in Functional Material Development

Organosilane coupling agents are bifunctional molecules that act as molecular bridges between two dissimilar materials, typically an inorganic substrate (like glass, metal, or silica) and an organic polymer. letopharm.com This bridging capability is crucial for the development of high-performance composites, adhesives, coatings, and sealants. chemsrc.com The general structure of these agents, R-Si-X₃, allows for a dual functionality. The 'X' represents a hydrolyzable group, such as an alkoxy group (methoxy, ethoxy, or in this case, propoxy), which reacts with the hydroxyl groups on an inorganic surface to form stable siloxane (Si-O-Si) bonds. letopharm.com The 'R' group is a non-hydrolyzable organofunctional group that is tailored to react with a specific polymer matrix. bldpharm.com This dual-action mechanism dramatically improves interfacial adhesion, leading to enhanced mechanical strength, durability, and resistance to environmental factors like moisture. chemsrc.com

The ability to create strong covalent bonds at the interface between organic and inorganic phases is the cornerstone of their utility. This enhanced adhesion prevents delamination and improves stress transfer within a composite material, which is critical in demanding applications. Furthermore, by making inorganic fillers more compatible with organic polymers, they facilitate better dispersion and can lead to improved processing characteristics.

Overview of Chloropropylalkoxysilanes in Advanced Material Engineering

The chloropropylalkoxysilane subgroup, which includes (3-Chloropropyl)tripropoxysilane, is characterized by the presence of a chloropropyl functional group. This chloro- group provides a reactive site for various nucleophilic substitution reactions, making these silanes valuable intermediates for the synthesis of other, more complex organofunctional silanes. For instance, the chlorine atom can be substituted to introduce amine, quaternary ammonium, sulfur, or other functionalities, thereby customizing the silane (B1218182) for specific polymer systems.

(3-Chloropropyl)triethoxysilane, a closely related compound, is known to be used in the production of glass fiber reinforced polymers, adhesives, and coatings to improve the bond between the glass fibers and the polymer matrix. It is also utilized in the synthesis of functionalized silica (B1680970) nanoparticles. The ammonolysis of (3-chloropropyl)trimethoxysilane to produce (3-aminopropyl)trimethoxysilane is a documented process, highlighting the role of chloropropyl silanes as precursors to other important coupling agents. ontosight.ai This versatility makes the chloropropyl group a key component in the toolbox of materials scientists.

Research Trajectories for this compound within Contemporary Materials Science

While specific research dedicated exclusively to this compound is not widely published, its potential research trajectories can be inferred from studies on its analogues and the general advancement in materials science. A significant area of research is the surface modification of nanomaterials. For example, studies have shown the successful grafting of (3-Chloropropyl)trimethoxysilane onto halloysite (B83129) nanotubes to create a chemically active surface for the development of new nanocomposites. ontosight.ai This functionalization improves the dispersion of the nanotubes within a polymer matrix and enhances the interfacial interaction, leading to materials with improved mechanical and thermal properties.

Future research could focus on leveraging the specific reactivity and steric bulk of the tripropoxy groups of this compound. The rate of hydrolysis of the propoxy groups is generally slower than that of methoxy (B1213986) or ethoxy groups, which could offer advantages in controlling the reaction kinetics during surface treatment or in the formulation of moisture-cured systems. This could be particularly beneficial in applications requiring a longer pot life or more controlled processing conditions.

Another promising avenue is its use in the synthesis of novel, highly stable adsorbents for environmental remediation. Research has demonstrated that modifying magnetic nanoparticles with (3-chloropropyl)trimethoxysilane and chitosan (B1678972) can create highly stable and selective adsorbents for precious metal ions from acidic solutions. Similar research using the tripropoxy variant could explore the impact of the larger alkoxy group on the stability and adsorption efficiency of such materials. Furthermore, the development of new bioactive nanoparticles for biomedical applications, such as drug delivery and cancer therapy, represents a frontier where functionalized nanoparticles derived from chloropropyl silanes could play a significant role.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27ClO3Si B12665162 (3-Chloropropyl)tripropoxysilane CAS No. 61214-12-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61214-12-8

Molecular Formula

C12H27ClO3Si

Molecular Weight

282.88 g/mol

IUPAC Name

3-chloropropyl(tripropoxy)silane

InChI

InChI=1S/C12H27ClO3Si/c1-4-9-14-17(12-7-8-13,15-10-5-2)16-11-6-3/h4-12H2,1-3H3

InChI Key

PLXLQGPXPXIVKM-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](CCCCl)(OCCC)OCCC

Origin of Product

United States

Functionalization and Surface Modification Strategies Employing 3 Chloropropyl Tripropoxysilane

Covalent Grafting onto Diverse Inorganic Substrates

The tripropoxysilane group of (3-Chloropropyl)tripropoxysilane serves as a robust anchor to inorganic surfaces that possess hydroxyl groups, such as silica (B1680970) and metal oxides. The process, known as silanization, involves the hydrolysis of the propoxy groups to form silanols, which then condense with the surface hydroxyls to create stable siloxane bonds (Si-O-Si). This covalent attachment ensures a durable modification of the substrate's surface, introducing the chloropropyl group for further chemical transformations.

Functionalization of Particulate Materials (e.g., Silica, Carbon Nanotubes, Halloysite (B83129) Nanotubes)

The high surface area of particulate materials makes them ideal candidates for modification with this compound and its analogs, leading to hybrid materials with enhanced properties.

Silica: The functionalization of silica particles is a well-established application. For instance, silica gel has been successfully modified with (3-Chloropropyl)trimethoxysilane, a closely related compound. This process creates a surface rich in reactive chloroalkyl groups, which can then be used for further chemical reactions, such as the immobilization of catalysts or the preparation of stationary phases for chromatography. The degree of functionalization can be controlled by varying reaction conditions like the solvent, temperature, and concentration of the silane (B1218182).

Carbon Nanotubes (CNTs): While direct studies on the functionalization of CNTs with this compound are not extensively documented, the principles of silanization are widely applied to these materials. Typically, the surface of CNTs is first oxidized to introduce hydroxyl and carboxyl groups. These groups then serve as reactive sites for silane grafting. This modification improves the dispersion of CNTs in polymer matrices and enhances the interfacial adhesion, which is critical for the mechanical properties of the resulting composites. The covalent functionalization of multi-walled carbon nanotubes (MWCNTs) with other organosilanes, such as (3-glycidyloxypropyl)-trimethoxysilane, has been shown to improve their compatibility with specific polymers.

Halloysite Nanotubes (HNTs): Halloysite nanotubes, a type of naturally occurring aluminosilicate clay, have been successfully functionalized using (3-Chloropropyl)trimethoxysilane. This modification introduces chloro- groups onto the HNT surface, which act as active sites for subsequent reactions. The efficiency of this grafting process is influenced by various parameters, including the solvent, the molar ratio of reactants, and the presence of a catalyst. For example, using toluene (B28343) as a solvent and a specific molar ratio of HNTs to silane has been shown to achieve a high degree of functionalization. This surface modification is beneficial for improving the dispersion of HNTs in polymer matrices and for creating new materials with applications in nanotechnology and chemical engineering.

MaterialModifying AgentKey Findings
Silica Gel(3-Chloropropyl)trimethoxysilaneCreates a reactive surface for further chemical transformations.
Carbon NanotubesGeneral OrganosilanesImproves dispersion in polymers and enhances interfacial adhesion in composites.
Halloysite Nanotubes(3-Chloropropyl)trimethoxysilaneIntroduces active chloro- groups for subsequent reactions, with functionalization degree dependent on reaction conditions.

Surface Modification of Metal Oxides and Their Composites

The surfaces of various metal oxides, rich in hydroxyl groups, are readily modified by this compound and similar silanes. This functionalization is pivotal in a range of applications, from creating biocompatible coatings to developing advanced composite materials.

Iron Oxide Nanoparticles: Iron oxide nanoparticles (e.g., Fe₃O₄) have been functionalized with (3-Chloropropyl)trimethoxysilane to create core-shell structures. The chloropropyl groups on the surface can then be used to attach other molecules. For instance, these functionalized nanoparticles have been conjugated with bioactive molecules for potential applications in drug delivery and cancer therapy. The silane layer provides a stable linkage and prevents the aggregation of the nanoparticles.

Titanium Dioxide (TiO₂): The surface of titanium dioxide can be modified with organosilanes to alter its properties for various applications, including as orthopedic implants. While specific studies with this compound are not prevalent, the general principles of silanization are applicable. Such modifications can enhance the biocompatibility and promote the osseointegration of titanium-based implants.

The modification of metal oxide surfaces with chloropropyl-functionalized silanes provides a versatile platform for creating advanced materials with tailored interfacial properties.

Modification of Advanced Two-Dimensional Materials (e.g., MXenes)

MXenes, a class of two-dimensional (2D) transition metal carbides and nitrides, possess surface functional groups like hydroxyls, making them amenable to silanization. The surface modification of MXenes is a burgeoning field of research with the potential to unlock new applications for these materials.

While direct reports on the modification of MXenes with this compound are limited, studies on the functionalization of Ti₃C₂Tₓ MXene with aminosilanes have demonstrated the feasibility of this approach. The silane coupling agents can bond to the MXene surface both physically and chemically, altering its surface charge and properties. This functionalization can enable the in-situ preparation of self-assembled films and the fabrication of crosslinked MXene/epoxy composites. The availability of reactive groups on the silanized MXene surface opens up possibilities for creating novel 2D materials with tailored functionalities for applications in electronics, sensing, and energy storage.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Organosilanes, including this compound, are excellent precursors for the formation of SAMs on hydroxyl-terminated surfaces like silicon wafers with a native oxide layer.

Design and Fabrication of SAMs with Chloropropylsilanes

The formation of a SAM from this compound involves the hydrolysis of the tripropoxysilane headgroup in the presence of trace amounts of water, leading to the formation of reactive silanetriols. These silanetriols then condense with the hydroxyl groups on the substrate surface and with each other to form a covalently bound, cross-linked monolayer.

The design of SAMs using chloropropylsilanes allows for the precise introduction of a reactive chloropropyl-terminated surface. The fabrication process typically involves immersing a clean, hydroxylated substrate into a dilute solution of the silane in an anhydrous organic solvent. The quality and ordering of the resulting SAM are highly dependent on factors such as the cleanliness of the substrate, the concentration of the silane solution, the reaction time, and the presence of water. While (3-Chloropropyl)trimethoxysilane is noted for its ability to form SAMs, the principles are directly applicable to its tripropoxy counterpart.

Interfacial Engineering through Controlled SAM Architectures

The ability to form well-defined monolayers with specific terminal functionalities is a cornerstone of interfacial engineering. SAMs derived from chloropropylsilanes provide a versatile platform for controlling the surface properties of materials.

The terminal chloro- group of the SAM can be readily transformed into other functional groups through nucleophilic substitution reactions. This allows for the creation of a wide variety of surface chemistries, enabling the precise control of properties such as wettability, adhesion, and biocompatibility. For example, the chloro- groups can be converted to azides, which can then be used in "click" chemistry reactions to attach a wide range of molecules. This level of control over the surface architecture is crucial for the development of advanced sensors, microelectronic devices, and biomaterials. The controlled architecture of these SAMs allows for the systematic study of interfacial phenomena and the rational design of functional surfaces.

Post-Functionalization Reactions of the Chloropropyl Group

The presence of a terminal chloro- group on surfaces modified with this compound provides a versatile platform for a wide array of subsequent chemical transformations. This "post-functionalization" approach allows for the introduction of diverse chemical functionalities, enabling the precise tailoring of surface properties for specific applications. The reactivity of the carbon-chlorine bond in the chloropropyl chain is central to these strategies, primarily through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions for Tailored Functionality

The chlorine atom on the propyl chain of surface-bound this compound serves as a leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of a variety of nucleophiles, thereby introducing a range of different functional groups to the surface. The efficiency of these substitution reactions can be influenced by factors such as the choice of solvent, reaction temperature, and the nature of the nucleophile.

A prominent example of this strategy is the introduction of azide functionalities onto a surface. In a study involving silica gels functionalized with (3-Chloropropyl)triethoxysilane, the chloro groups were converted to azido groups through a nucleophilic substitution reaction with sodium azide in N,N-dimethylformamide. univie.ac.atjst.go.jp The resulting azido-functionalized surface can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to immobilize a wide range of molecules.

Another important application of nucleophilic substitution on the chloropropyl group is the synthesis of quaternary ammonium salts. These compounds are known for their antimicrobial properties. In this process, the chloropropyl-functionalized surface is reacted with a tertiary amine. The nitrogen atom of the amine acts as the nucleophile, displacing the chloride and forming a quaternary ammonium salt on the surface. For instance, novel quaternary ammonium silane compounds have been developed by reacting (3-Chloropropyl)triethoxysilane with tertiary amines of varying carbon chain lengths (C12, C14, C16, and C18). nih.gov This approach has been utilized to impart antimicrobial activity to various substrates. The synthesis of these salts can be optimized by using catalysts such as alkali metal or earth alkali metal iodides, which can significantly reduce reaction times. google.com

The versatility of the chloropropyl group as a precursor is further highlighted by its use in the synthesis of other functional organosilanes. Through nucleophilic substitution, it can be converted to amino, epoxy, and other functionalities. nbinno.com For example, reaction with ammonia can yield (3-Aminopropyl)trimethoxysilane. researchgate.net

The following table summarizes various nucleophilic substitution reactions performed on chloropropyl-functionalized surfaces:

NucleophileReagentResulting Functional GroupApplication
AzideSodium Azide (NaN₃)Azido (-N₃)Click Chemistry, Bioconjugation
Tertiary Amines (e.g., Dodecyldimethylamine)R₃NQuaternary Ammonium Salt (-N⁺R₃Cl⁻)Antimicrobial Surfaces
AmmoniaNH₃Primary Amine (-NH₂)Further Functionalization, Adhesion Promotion

This table provides a summary of common nucleophilic substitution reactions for the functionalization of surfaces modified with this compound.

Derivatization to Sulfur-Containing Organosilicon Compounds

The chloropropyl group is also a valuable precursor for the introduction of sulfur-containing moieties onto a surface, leading to materials with applications in areas such as heavy metal adsorption, catalysis, and as coupling agents in rubber composites. The synthesis of these sulfur-containing organosilicon compounds typically involves a nucleophilic substitution reaction where a sulfur-based nucleophile displaces the chloride.

A common method for introducing a sulfur functionality is through the formation of a thioether. This can be achieved by reacting the chloropropyl-functionalized surface with a thiol (R-SH) under basic conditions or with a thiolate salt (RS⁻Na⁺). The sulfur atom of the thiol or thiolate acts as the nucleophile, attacking the carbon atom bearing the chlorine and forming a C-S bond. This reaction is a widely used method for the formation of thioethers.

Another important route to sulfur-containing organosilanes from the chloropropyl group is through the synthesis of Bunte salts. Bunte salts, or S-alkyl thiosulfates, are formed by the reaction of an alkyl halide with sodium thiosulfate (Na₂S₂O₃). mdpi.comresearchgate.netmyttex.net The thiosulfate anion is an excellent nucleophile, and its reaction with the surface-bound chloropropyl group yields a surface-tethered S-propylthiosulfate. These Bunte salts are stable, odorless crystalline solids and can serve as versatile intermediates for the synthesis of other sulfur-containing compounds. mdpi.comresearchgate.net For example, they can be hydrolyzed to thiols or reacted with Grignard reagents to form sulfides. organic-chemistry.orgnih.gov

The following table outlines derivatization reactions to introduce sulfur-containing functionalities:

ReagentResulting Functional GroupIntermediate/Product
Sodium Thiosulfate (Na₂S₂O₃)S-alkylthiosulfateBunte Salt
Thiol (R-SH) / Thiolate (RS⁻)ThioetherR-S-CH₂CH₂CH₂-Si
Sodium Sulfide (Na₂S)Sulfide/Disulfide-S- or -S-S-

This table illustrates key derivatization strategies for converting the chloropropyl group to various sulfur-containing functionalities.

Integration of 3 Chloropropyl Tripropoxysilane in Advanced Hybrid Materials and Composites

Classification and Design Principles of Organo-Inorganic Hybrid Materials

Organo-inorganic hybrid materials are a class of materials that integrate organic and inorganic components at the molecular or nanometer scale. The design of these materials is guided by principles that aim to combine the distinct properties of each component—such as the flexibility and processability of polymers with the rigidity and thermal stability of inorganic materials—to create a new material with synergistic characteristics. The interaction between the organic and inorganic phases is a key factor in their classification.

Chemically Bonded Hybrid Systems

In chemically bonded hybrid systems, strong covalent or ionic bonds are formed between the organic and inorganic constituents, leading to a stable and durable material. These are often categorized as Class II hybrids, distinguished from Class I hybrids where weaker interactions like van der Waals forces or hydrogen bonds dominate.

(3-Chloropropyl)tripropoxysilane is instrumental in the formation of these Class II hybrids. The mechanism involves a two-step process:

Hydrolysis and Condensation: The tripropoxysilane end of the molecule undergoes hydrolysis in the presence of moisture to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials (like silica (B1680970), glass, or metal oxides), forming stable siloxane bonds (Si-O-Inorganic).

Organic Functional Group Reaction: The chloropropyl group at the other end of the silane (B1218182) molecule provides a reactive site for forming covalent bonds with the organic polymer matrix. This can occur through various chemical reactions, depending on the nature of the polymer. For instance, the chlorine atom can be displaced by nucleophiles present in the polymer chains, such as amines or carboxylates, to form a permanent link.

This ability to create a true chemical bridge at the interface is fundamental to the enhanced performance of the resulting hybrid material.

Structurally and Functionally Defined Hybrid Architectures

The design of hybrid materials extends beyond simple mixing to the creation of highly organized architectures where structure and function are precisely controlled. This compound serves as a critical tool in building these defined structures. By grafting this silane onto the surface of inorganic nanoparticles, nanotubes, or platelets, a functional organic layer is introduced.

This surface functionalization is a key design principle for several reasons:

Controlled Interfacial Properties: The grafted silane layer modifies the surface energy and chemical reactivity of the inorganic component, allowing for precise control over the interface with the organic matrix.

Template for Further Reactions: The chloropropyl groups act as anchor points for subsequent chemical modifications. This allows for the attachment of a wide variety of other functional molecules, enabling the design of materials with specific catalytic, optical, or biomedical properties.

A prime example is the modification of halloysite (B83129) nanotubes (HNTs) with (3-Chloropropyl)trimethoxysilane (a closely related compound). The chloro-functionalized nanotubes (HNTs-Cl) exhibit enhanced chemical activity, making them excellent platforms for creating new functional materials for applications in chemical engineering and nanotechnology researchgate.net. This strategic functionalization allows for the construction of hybrid architectures with properties tailored for specific end-uses.

Interfacial Adhesion Enhancement and Compatibilization in Composites

The performance of a composite material is largely dictated by the strength and stability of the interface between the inorganic filler and the polymer matrix. This compound acts as a coupling agent to enhance this interfacial adhesion and promote compatibility between these dissimilar materials.

Mechanisms of Adhesion Promotion at Organic-Inorganic Interfaces

The primary mechanism by which this compound promotes adhesion is by forming a chemical bridge across the organic-inorganic interface. As described previously, the silane first bonds to the inorganic surface through stable siloxane linkages. The organofunctional chloropropyl group then extends away from the surface and into the polymer matrix.

The formation of a strong, durable bond between the chloropropyl group and the polymer is crucial. The reactivity of the C-Cl bond allows it to participate in reactions with various polymer backbones or functional groups. This creates a continuous bond network from the inorganic filler, through the silane coupling agent, to the organic matrix. This covalent bonding at the interface is significantly stronger than the weak intermolecular forces that would otherwise exist, leading to much-improved stress transfer from the polymer to the reinforcing filler. This enhancement in interfacial bonding directly translates to improved mechanical properties, such as tensile strength and impact resistance, in the final composite material.

Strategies for Improving Dispersion of Inorganic Fillers in Polymer Matrices

Effective dispersion of inorganic fillers within a polymer matrix is essential for achieving uniform properties and maximizing the reinforcing effect. However, inorganic fillers are often hydrophilic and tend to agglomerate in hydrophobic polymer matrices. Surface treatment of the fillers with this compound is a key strategy to overcome this challenge.

The silane treatment modifies the surface of the filler from hydrophilic to more organophilic, or hydrophobic. This change in surface chemistry reduces the natural tendency of the filler particles to clump together and improves their wetting and dispersibility within the polymer matrix during processing. Better dispersion leads to a more homogeneous material with fewer stress concentration points, resulting in enhanced mechanical performance and improved processing characteristics, such as reduced viscosity of the polymer-filler mixture.

Research on the grafting of (3-Chloropropyl)trimethoxysilane onto halloysite nanotubes demonstrates the importance of reaction conditions in achieving effective surface modification. The choice of solvent, for example, has a significant impact on the degree of silane grafting, with toluene (B28343) showing superior performance compared to other solvents like ethanol or hexane.

SolventDegree of Grafting (%)
Toluene24.29
n-Hexane15.32
1,4-Dioxane14.30
Tetrahydrofuran11.00
Ethanol10.75

Data sourced from a study on the grafting of (3-Chloropropyl)trimethoxysilane onto Halloysite Nanotubes. researchgate.net

Role as a Crosslinking Agent in Polymeric Systems

Beyond its role as a coupling agent, this compound can also function as a crosslinking agent, creating a three-dimensional network structure within a polymer. This crosslinking process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material.

The crosslinking mechanism involves the reaction of the silane's functional groups. After the initial hydrolysis of the propoxy groups to form silanols, these silanols can not only bond to inorganic surfaces but can also condense with each other to form a siloxane (Si-O-Si) network. Simultaneously, the chloropropyl group can react with functional groups on different polymer chains, effectively linking them together. This dual reaction capability allows for the creation of a robust, crosslinked hybrid network.

In one novel curing system, a polysiloxane containing 3-chloropropyl groups was crosslinked using polyamidoamine (PAMAM) dendrimers. The chemical crosslinking occurs through the reaction between the amine groups of the PAMAM dendrimer and the chloropropyl groups of the polysiloxane. This method produced a high-temperature vulcanization (HTV) silicone rubber with excellent mechanical properties.

PropertyValue
Tensile Strength9.34 MPa
Tear Strength47.71 kN/m

Mechanical properties of a silicone rubber prepared with a polysiloxane containing 3-chloropropyl groups and crosslinked with PAMAM dendrimers.

This demonstrates the effectiveness of the chloropropyl group as a reactive site for creating strongly crosslinked polymeric systems with superior performance characteristics.

Silane Crosslinking in Thermoplastics, Elastomers, and Hydrogels

This compound, and its more commonly studied analogs like (3-Chloropropyl)trimethoxysilane (CPTMS) and (3-Chloropropyl)triethoxysilane (CPTES), are instrumental in the crosslinking of various polymer systems. The fundamental mechanism involves a two-stage process. Initially, the silane is grafted onto the polymer backbone. This is often achieved through a free-radical reaction, typically initiated by a peroxide, where the silane's alkyl chain attaches to the polymer. In the case of chloropropyl silanes, the chloro- group can also serve as a reactive site for nucleophilic substitution reactions with functional groups on the polymer.

The second stage is moisture-induced crosslinking. The alkoxy groups (in this case, propoxy groups) of the grafted silane hydrolyze in the presence of water to form silanol (Si-OH) groups. These silanols then condense with each other or with hydroxyl groups on inorganic surfaces to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional crosslinked network within the polymer matrix. The reactivity of the alkoxy groups is a critical factor in this process, with methoxy (B1213986) groups generally hydrolyzing faster than ethoxy groups, and ethoxy groups faster than propoxy groups. This difference in hydrolysis rate can be used to control the curing time and processing window of the material.

In Thermoplastics:

Silane crosslinking converts thermoplastics, such as polyethylene (PE) and polypropylene (B1209903) (PP), into thermoset-like materials, often referred to as PEX or XLPE. This process significantly enhances their performance characteristics. The silane, like this compound, is typically melt-grafted onto the polyolefin chains in an extruder. The grafted polymer can then be shaped into its final form before being exposed to moisture (e.g., in a water bath or steam) to initiate the crosslinking reaction. This method offers greater processing flexibility compared to peroxide or radiation crosslinking.

In Elastomers:

In elastomer composites, such as those based on natural rubber (NR) or ethylene propylene diene monomer (EPDM) rubber, this compound acts as a coupling agent to improve the interaction between the rubber matrix and inorganic fillers like silica. The silane's propoxy groups react with the hydroxyl groups on the silica surface, while the chloropropyl group can react with the elastomer chains, particularly during vulcanization. This creates a chemical bridge between the filler and the rubber, leading to a more effective transfer of stress and improved reinforcement. This enhanced interaction results in a higher crosslink density of the composite.

In Hydrogels:

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. Silanes like this compound can be used as crosslinking agents to form these networks. For instance, a hydrophilic polymer can be functionalized with the silane, and subsequent hydrolysis and condensation of the propoxy groups will form the crosslinked hydrogel structure. The density of the crosslinks, which can be controlled by the amount of silane used, plays a crucial role in determining the swelling behavior, mechanical strength, and drug release kinetics of the hydrogel. These materials are widely explored for biomedical applications such as drug delivery and tissue engineering.

Influence of Crosslinking on Mechanical and Physicochemical Characteristics of Materials

The introduction of a crosslinked network via this compound profoundly alters the mechanical and physicochemical properties of the resulting materials. The extent of these changes is directly related to the crosslink density.

Mechanical Properties:

Generally, an increase in crosslink density leads to an improvement in several mechanical properties.

Tensile Strength and Modulus: Crosslinking restricts the movement of polymer chains, making the material stiffer and more resistant to deformation. This results in a higher tensile strength and Young's modulus.

Hardness and Creep Resistance: The three-dimensional network created by silane crosslinking enhances the material's hardness and its resistance to long-term deformation under a constant load (creep).

Elongation at Break: As the material becomes stiffer and stronger, its ability to stretch before breaking typically decreases. Therefore, an increase in crosslink density is often accompanied by a reduction in the elongation at break.

Impact Strength: The effect on impact strength can be more complex. While a higher crosslink density can make a material more brittle, the improved interfacial adhesion in composites can sometimes lead to enhanced toughness and impact resistance.

The following table shows representative data on the effect of a chloropropyl-functionalized silane on the mechanical properties of a polylactide (PLA) film. While this data is for (3-Chloropropyl)trimethoxysilane, it illustrates the general trends expected with this compound.

PropertyNeat PLA FilmPLA with 2 phr (3-Chloropropyl)trimethoxysilane
Tensile Strength (MPa)55.4 ± 2.162.3 ± 1.8
Elongation at Break (%)2.8 ± 0.32.5 ± 0.2
Young's Modulus (GPa)2.9 ± 0.13.2 ± 0.1

Data adapted from a study on biaxially stretched polylactide films. The silane was compounded with PLA before stretching.

Physicochemical Characteristics:

The physicochemical properties of materials are also significantly influenced by silane crosslinking.

Thermal Stability: The formation of a stable siloxane network increases the thermal stability of the polymer. Crosslinked materials can withstand higher temperatures without significant degradation or loss of mechanical properties. For example, silane-crosslinked polyethylene (PEX) has a higher service temperature than standard polyethylene.

Chemical and Solvent Resistance: The crosslinked structure reduces the ability of solvents to penetrate the polymer matrix and cause swelling or dissolution. This results in improved resistance to a wide range of chemicals and solvents.

Swelling Behavior: In hydrogels and elastomers, the degree of swelling in a solvent is inversely proportional to the crosslink density. A higher crosslink density restricts the expansion of the polymer network, leading to a lower equilibrium swelling ratio. This property is crucial for controlling the release of encapsulated substances in drug delivery systems.

Gas and Water Vapor Permeability: The effect on permeability depends on the specific system. In some cases, the increased density and reduced free volume due to crosslinking can decrease the permeability of gases and water vapor. However, in other instances, particularly in composites, the modification of the filler-polymer interface can create alternative pathways for diffusion, potentially increasing permeability.

The table below illustrates the effect of a chloropropyl-functionalized silane on the permeability of a polylactide (PLA) film. Again, this data is for the trimethoxy analog but demonstrates the expected impact.

PropertyNeat PLA FilmPLA with 2 phr (3-Chloropropyl)trimethoxysilane
Oxygen Gas Permeability (cc/m²·day·atm)150180
Water Vapor Permeability (g/m²·day)10.512.0

Data adapted from a study on biaxially stretched polylactide films.

Advanced Characterization Techniques for 3 Chloropropyl Tripropoxysilane Modified Materials

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the chemical changes that occur upon modification with CPTPS. They provide detailed information about the bonding environment and the presence of specific functional groups.

Solid-State Nuclear Magnetic Resonance Spectroscopy (²⁹Si MAS NMR, ¹³C MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with magic-angle spinning (MAS), is a powerful tool for characterizing the structure of CPTPS-modified materials at the atomic level.

²⁹Si MAS NMR is instrumental in distinguishing the different silicon environments within the material. capes.gov.br It allows for the discrimination of silicon atoms based on their connectivity, revealing whether the organosilane moiety is covalently linked to one, two, or three surface atoms. capes.gov.br This technique helps in understanding the degree of cross-linking and the nature of the siloxane bonds (Si-O-Si) formed during the modification process. Studies on silica (B1680970) nanoparticles modified with various organosiloxanes have demonstrated that solid-state NMR can reveal the type of grafting, grafting density, and the structure of the grafted species on the silica surface. nih.govresearchgate.net The spectral changes observed can identify the major reaction products, such as D (RR'Si(O₀.₅)₂) and T (RSi(O₀.₅)₃) organosiloxane units. nih.gov

¹³C MAS NMR provides complementary information by probing the carbon atoms within the chloropropyl chain of the CPTPS molecule. capes.gov.branalis.com.my This technique confirms the integrity of the organic moiety after grafting and can provide insights into its conformation and mobility on the surface. analis.com.my In conjunction with ²⁹Si NMR and elemental analysis, ¹³C NMR offers a comprehensive picture of the chemical structure of the modified material. capes.gov.brscilit.com

TechniqueInformation ObtainedKey Findings for CPTPS-Modified Materials
²⁹Si MAS NMR Silicon bonding environments (mono-, di-, tri-substituted)Elucidates the degree of cross-linking and the formation of siloxane networks. capes.gov.br
¹³C MAS NMR Carbon environments in the chloropropyl groupConfirms the presence and integrity of the organic functional group after modification. analis.com.my

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups present in a material. In the context of CPTPS modification, FT-IR is crucial for confirming the successful grafting of the silane (B1218182) onto the substrate.

The FT-IR spectrum of CPTPS-modified materials typically shows characteristic absorption bands. The presence of Si-O-C and C-O bands, usually observed between 1000 and 1200 cm⁻¹, indicates the presence of the tripropoxysilane group. researchgate.net Additionally, Si-C stretching and bending vibrations can be seen around 820 cm⁻¹ and 1236 cm⁻¹, respectively. researchgate.net The bending vibration of the aliphatic -CH₂- group of the chloropropyl chain is also a key indicator, appearing around 1437 cm⁻¹. researchgate.net When CPTPS is used to modify materials like silica, new peaks corresponding to C-H stretching (around 2950 and 2826 cm⁻¹), C-Cl absorption (around 800 cm⁻¹), and Si-O stretching (1000-1100 cm⁻¹) confirm the successful formation of the composite. researchgate.net For instance, in the modification of MCM-41, a band at 699 cm⁻¹ indicates the presence of the C-Cl stretching from the CPTPS. analis.com.my

Morphological and Microstructural Characterization

Understanding the surface and internal structure of CPTPS-modified materials is essential for predicting their physical and chemical behavior.

Electron Microscopy (e.g., SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and particle morphology of materials. When materials are modified with CPTPS, SEM can reveal changes in surface texture and particle aggregation. For example, in the modification of halloysite (B83129) nanotubes, SEM images showed that the tubes were coated with CPTPS, leading to noticeable sticking of the nanotubes. mdpi.comresearchgate.net Similarly, when silica-coated nanoparticles were modified with a related silane, (3-chloropropyl)trimethoxysilane, the average particle size increased, as observed through SEM. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline structure of materials. When CPTPS is grafted onto a crystalline substrate, PXRD can determine if the modification process has altered the underlying crystal lattice. In studies involving the functionalization of mesoporous silica MCM-41, PXRD results confirmed the retention of the uniform hexagonal framework of the material after modification with CPTPS. analis.com.my Similarly, the modification of guar (B607891) gum films with (3-Chloropropyl)triethoxysilane showed changes in the XRD pattern, indicating strong interactions between the biofilm fractions and the formation of a dense polysiloxane network. nih.gov

Thermal Analysis for Material Stability and Composition

Thermal analysis techniques are crucial for evaluating the thermal stability and compositional changes in CPTPS-modified materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. researchgate.net When materials are modified with CPTPS, TGA can quantify the amount of grafted silane and assess the thermal stability of the resulting composite. For instance, TGA of modified halloysite nanotubes showed a different decomposition profile compared to the unmodified material, indicating the presence of the grafted CPTPS. mdpi.com The analysis of various polymers by TGA helps in understanding their decomposition, which may involve the loss of solvents or volatile fragments of the polymer. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. researchgate.net DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting point, and crystallization temperature. mdpi.com For CPTPS-modified polymers, DSC can reveal how the modification affects the polymer's chain mobility and thermal properties. mdpi.com For example, in polymer hybrid films, DSC studies have shown increased flexibility after modification. researchgate.net

TechniqueMeasurementInformation Gained
TGA Mass change vs. temperatureThermal stability, decomposition temperature, amount of grafted material. mdpi.com
DSC Heat flow vs. temperatureGlass transition temperature, melting point, crystallization behavior. mdpi.com

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Compositional Analysis

TGA is instrumental in evaluating the decomposition behavior of materials modified with (3-Chloropropyl)tripropoxysilane. The analysis involves heating the sample in a controlled atmosphere and recording the weight loss at different temperatures. This data provides insights into the thermal stability imparted by the silane coating and can be used to quantify the amount of grafted silane.

For instance, in the modification of Halloysite Nanotubes (HNTs) with (3-Chloropropyl)trimethoxysilane (CPTMS), a related silane, TGA was used to determine the degree of grafting. mdpi.com The analysis revealed that the thermal stability of the modified HNTs was dependent on the reaction conditions, such as the solvent used. mdpi.com The weight loss observed in a specific temperature range corresponds to the decomposition of the grafted organic silane, allowing for the calculation of the grafting percentage. mdpi.com

Similarly, studies on reprocessed polypropylene (B1209903) (PP) and its biocomposites have utilized TGA to understand their degradation behavior. nih.gov The TGA thermograms of reprocessed PP shifted to lower temperatures, indicating that recycling processes can accelerate degradation. nih.gov This highlights the importance of TGA in assessing how processing conditions affect the thermal stability of polymer-based materials, which could be further modified with silanes like this compound.

Key Findings from TGA of Silane-Modified Materials:

MaterialKey FindingReference
Halloysite Nanotubes (HNTs) modified with CPTMSTGA determined the degree of silane grafting, with toluene (B28343) being the most effective solvent for the reaction. mdpi.com
Reprocessed Polypropylene (PP)TGA showed that reprocessing leads to a decrease in thermal stability, with degradation occurring at lower temperatures. nih.gov

Surface Wettability and Surface Energy Characterization

The modification of surfaces with this compound often aims to alter their wettability, making the assessment of surface energy and hydrophobicity crucial.

Contact Angle Goniometry for Hydrophobicity Assessment

Contact angle goniometry is a primary technique for quantifying the hydrophobicity of a surface. It measures the angle at which a liquid droplet interfaces with a solid surface. A higher contact angle generally indicates a more hydrophobic surface. dtic.mil

When materials are coated with this compound or similar silanes, a significant increase in the water contact angle is expected. For example, cotton textiles coated with (3-Chloropropyl)triethoxysilane-functionalized silica nanoparticles were transformed from hydrophilic to hydrophobic. ateneo.edu This was confirmed by contact angle measurements, demonstrating the effectiveness of the silane in imparting water-repellent properties. ateneo.edu The introduction of the chloropropyl groups onto a surface via the silane coupling agent is a key factor in achieving this hydrophobicity.

Dynamic contact angle measurements, which include advancing and receding angles, can provide further information about the surface's homogeneity and roughness. dtic.mil

Typical Contact Angle Ranges:

Surface TypeContact Angle (θ)
Hydrophilicθ < 90°
Hydrophobicθ > 90°
Superhydrophobicθ > 150°

Elemental Compositional Analysis

Determining the elemental composition of materials modified with this compound is essential to confirm successful functionalization and to quantify the extent of modification.

Elemental Analysis and Energy Dispersive X-ray Spectroscopy (EDX)

Elemental Analysis (EA) and Energy Dispersive X-ray Spectroscopy (EDX or EDS) are two powerful techniques for this purpose. wikipedia.orgmasontechnology.ie EA provides bulk elemental composition (typically C, H, N, S), while EDX, often coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM), offers localized elemental analysis of a sample's surface. wikipedia.orglibretexts.orgoxinst.com

EDX analysis relies on the principle that each element emits characteristic X-rays when bombarded with an electron beam. wikipedia.org The energy of these X-rays is unique to each element, allowing for their identification and quantification. libretexts.org In the context of this compound modified materials, EDX can detect the presence of silicon (Si) and chlorine (Cl) on the surface, providing direct evidence of the silane's presence. analis.com.my

For example, in the functionalization of MCM-41 with chloropropyltriethoxysilane, elemental analysis was used to confirm the presence of carbon and hydrogen from the organic functional group. analis.com.my EDX analysis of functionalized Fe3O4 nanoparticles has also been used to confirm the presence of the elements introduced by the modifying agent. researchgate.net

Comparison of Elemental Analysis Techniques:

TechniqueInformation ProvidedSample TypeDestructive?
Elemental Analysis (EA)Bulk elemental composition (C, H, N, S)Solids, liquidsYes
Energy Dispersive X-ray Spectroscopy (EDX)Surface elemental compositionSolids, powdersNo

Specialized Characterization for Specific Material Properties

When this compound is used to modify materials with specific functionalities, such as magnetic nanoparticles, specialized characterization techniques are required.

Vibrating Sample Magnetometry (VSM) for Magnetic Hybrid Materials

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of a material. wikipedia.org It operates by vibrating a sample in a uniform magnetic field and detecting the resulting induced electrical signal, which is proportional to the sample's magnetic moment. wikipedia.org

When magnetic nanoparticles, such as iron oxide (Fe3O4), are functionalized with this compound, VSM is crucial for assessing how the coating affects their magnetic properties. taylorandfrancis.com The saturation magnetization (Ms) is a key parameter obtained from VSM analysis. A decrease in Ms after surface modification can indicate the presence of a non-magnetic coating, such as the silane layer, on the nanoparticles. researchgate.netresearchgate.net

For instance, VSM analysis of Fe3O4 nanoparticles coated with various materials shows a reduction in saturation magnetization compared to the uncoated nanoparticles. researchgate.net This is because the non-magnetic shell contributes to the total mass of the particle but not to its magnetic moment. Despite this reduction, the functionalized nanoparticles often retain sufficient magnetic properties, such as superparamagnetism, to be effectively manipulated by an external magnetic field. taylorandfrancis.comneliti.com

Theoretical and Computational Investigations of 3 Chloropropyl Tripropoxysilane Systems

Molecular Modeling of Silane-Substrate Interactions

Molecular modeling is instrumental in understanding the fundamental interactions between (3-Chloropropyl)tripropoxysilane and various substrate surfaces. These simulations can predict how the silane (B1218182) molecules organize themselves on a surface and the nature of the bonds they form, which are critical for applications such as adhesion promotion and surface modification.

Simulations of Self-Assembled Monolayer Formation and Adsorption

The formation of self-assembled monolayers (SAMs) is a key feature of organofunctional silanes. Molecular dynamics (MD) simulations are a primary tool for studying the dynamics and mechanisms of SAM formation. While direct simulations of this compound are not widely available in the literature, studies on analogous alkylsilanes provide a framework for understanding this process.

Simulations typically model the hydrolysis of the alkoxy groups (tripropoxy in this case) to form silanols, followed by their condensation with surface hydroxyl groups (e.g., on silica (B1680970) or metal oxides) and with each other. The process involves the adsorption of silane molecules onto the substrate, surface diffusion, and the eventual formation of a covalently bonded, cross-linked siloxane network.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Silane SAMs (Note: Data is based on general findings for similar alkylsilanes due to the lack of specific data for this compound)

ParameterTypical Value RangeSignificance
Surface Coverage2-5 molecules/nm²Influences the packing density and barrier properties of the monolayer.
Tilt Angle of Alkyl Chain15-40° from surface normalIndicates the degree of ordering and intermolecular interactions within the SAM.
Adsorption Energy-20 to -100 kcal/molRepresents the strength of the interaction between the silane and the substrate.

Elucidation of Interfacial Bonding and Energetics

Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are employed to elucidate the nature and strength of the bonds formed at the silane-substrate interface. These calculations can determine the energetics of the adsorption process and the covalent linkages that are formed.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and inherent reactivity of this compound. These methods can predict molecular properties and the likelihood of various chemical transformations.

Prediction of Reaction Pathways and Activation Energies

A critical application of quantum chemical calculations is the prediction of reaction pathways and the associated activation energies. For this compound, key reactions include hydrolysis and condensation. DFT calculations can model the step-by-step mechanism of these reactions, identifying transition states and intermediates.

The hydrolysis of the propoxy groups is generally the first step in the application of this silane. Computational studies on similar alkoxysilanes have shown that this process can be catalyzed by acids or bases. The activation energies for the successive hydrolysis of the three propoxy groups can be calculated to understand the reaction kinetics. Following hydrolysis, the resulting silanols can condense with each other to form siloxane bonds (Si-O-Si) or with hydroxyl groups on a substrate surface. DFT can be used to calculate the activation barriers for these condensation reactions, which helps in understanding the curing process and the formation of the final cross-linked network.

Table 2: Calculated Quantum Chemical Properties for Chloropropyl(trimethoxy)silane (CPTMS) - A Related Compound

PropertyCalculated ValueImplication for Reactivity
Highest Occupied Molecular Orbital (HOMO) Energy-Relates to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Energy-Relates to the ability to accept electrons.
HOMO-LUMO Gap-An indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Dipole Moment-Influences intermolecular interactions and solubility.

(Specific values are not provided in the abstract, but the study highlights the importance of these parameters in determining reactivity.)

Molecular Dynamics Simulations of Polymer-Silane Networks

Molecular dynamics simulations are a powerful tool for investigating the structure and dynamics of complex polymer-silane networks at the atomic level. These simulations can provide insights into how the incorporation of this compound as a coupling agent affects the properties of polymer composites.

Studies on similar silane coupling agents in polymer composites have shown that the silane layer creates an interphase region with properties distinct from both the bulk polymer and the substrate. This interphase plays a crucial role in stress transfer from the polymer matrix to the filler, which is the fundamental mechanism of reinforcement. MD simulations can quantify the density profile across the interphase, the orientation of polymer chains near the surface, and the mobility of different components. For this compound, the chloropropyl group can potentially interact with the polymer matrix through various mechanisms, including covalent bonding if the polymer has a suitable reactive group, or through dipole-dipole and van der Waals interactions. These interactions would enhance the compatibility and adhesion between the organic polymer and the inorganic substrate.

Simulations can also be used to predict mechanical properties such as the elastic modulus and tensile strength of the composite material by subjecting the simulated system to virtual mechanical tests. These computational predictions can guide the design of new materials with improved performance.

Emerging Research Areas and Future Perspectives for 3 Chloropropyl Tripropoxysilane

Design and Synthesis of Next-Generation Hybrid Materials with Tailored Functionality

The primary function of (3-chloropropyl)tripropoxysilane and its analogues, such as (3-Chloropropyl)trimethoxysilane (CPTMS) and (3-Chloropropyl)triethoxysilane (CPTES), is to serve as a coupling agent for the creation of advanced organic-inorganic hybrid materials. russoindustrial.rumdpi.com The trialkoxysilane end of the molecule undergoes hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds with inorganic surfaces like silica (B1680970), metal oxides, and nanoclays. russoindustrial.ru The chloropropyl group, meanwhile, provides a reactive handle for subsequent chemical modification, allowing for the precise tailoring of surface properties. researchgate.net

Research is intensely focused on leveraging this structure to design materials with specific, pre-determined functionalities. For example, CPTMS is used to functionalize the surface of halloysite (B83129) nanotubes (HNTs), creating a highly reactive intermediate (HNTs-Cl). mdpi.com This modified nanotube can then be reacted with various organic molecules to create new nanocomposites for applications in nanotechnology and chemical engineering. mdpi.com Similarly, iron oxide (Fe₃O₄) nanoparticles coated with CPTMS serve as a foundational platform for building more complex structures, such as bioactive nanoparticles for potential anti-cancer applications or magnetic adsorbents for environmental remediation. researchgate.netnih.govnih.gov

Another area of development is the modification of biopolymers. Researchers have used CPTES to modify guar (B607891) gum films, forming a dense polysiloxane network that significantly improves the mechanical and barrier properties of the biofilm for packaging applications. nih.gov The ability to graft these silanes onto natural polymers and inorganic substrates allows for the creation of a new generation of materials with enhanced thermal stability, mechanical strength, and chemical reactivity, tailored for specific end-uses. russoindustrial.ruresearchgate.net

Table 1: Examples of Hybrid Materials Synthesized Using (3-Chloropropyl)alkoxysilanes

Inorganic Substrate Silane (B1218182) Used Resulting Hybrid Material Tailored Functionality/Application Reference(s)
Halloysite Nanotubes (3-Chloropropyl)trimethoxysilane HNTs-Cl Highly reactive intermediate for creating new nanocomposites. mdpi.com
Iron Oxide (Fe₃O₄) Nanoparticles (3-Chloropropyl)trimethoxysilane Fe₃O₄@CPTMS Platform for conjugating bioactive molecules for anti-cancer research. nih.gov
Silica from Rice Husk Ash (3-Chloropropyl)triethoxysilane RHACCl Functionalized silica for preparing heterogeneous catalysts. researchgate.net
Guar Gum (3-Chloropropyl)triethoxysilane CPTES-modified guar gum film Improved mechanical and barrier properties for bio-based packaging. nih.gov

Applications in Catalysis and Biocatalysis

The functionalization of solid supports with this compound is a key strategy in the development of robust and reusable heterogeneous catalysts. The silane acts as a covalent linker, immobilizing catalytically active species onto an inorganic support, which combines the high surface area and stability of the support with the specific activity of the catalyst. This approach prevents the catalyst from leaching into the reaction medium and allows for easy separation and recycling, a cornerstone of green chemistry.

A prominent application is the preparation of silica-supported catalysts. Silica functionalized with CPTES, for example, serves as a precursor for various heterogeneous catalysts. researchgate.net In a more complex setup, magnetic nanoparticles (Fe₃O₄) are first coated with a silica shell and then functionalized with CPTES. The exposed chloropropyl group is then used to anchor a catalytically active molecule, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO). psu.edu The resulting magnetic catalyst has shown high efficiency in aza-Michael addition reactions and can be easily recovered using an external magnet for reuse. psu.edu

Research has also explored the synthesis of supported ionic liquid phase (SILP) catalysts using CPTES. nih.gov These materials immobilize a catalytically active ionic liquid onto a solid support, creating a bifunctional catalyst active in reactions like trichlorosilane (B8805176) disproportionation. nih.gov The versatility of the chloropropyl group allows for its conversion into other functionalities, such as azides, which can then be used to anchor specific catalytic complexes, further broadening the scope of potential applications in catalysis. acs.org While direct applications in biocatalysis are less documented, the principles of immobilization are directly transferable to anchoring enzymes or other biocatalysts to supports, representing a promising future research direction.

Table 2: Catalyst Systems Developed with (3-Chloropropyl)alkoxysilanes

Catalyst Support Silane Used Catalytic Moiety Reaction Catalyzed Key Advantage Reference(s)
Magnetic Nanoparticles (SiO₂@Fe₃O₄) (3-Chloropropyl)triethoxysilane Ionic-tagged DABCO Aza-Michael Addition Magnetically separable and reusable. psu.edu
Silica (3-Chloropropyl)triethoxysilane Imidazole-based Ionic Liquid Trichlorosilane Disproportionation Bifunctional catalytic activity. nih.gov
Silica Nanoparticles (3-Aminopropyl)triethoxysilane* Chlorosulphonic Acid Synthesis of α-aminonitriles High catalytic activity in water. rsc.org
Silica from Rice Husk Ash (3-Chloropropyl)triethoxysilane N/A (Functionalized Support) Precursor for heterogeneous catalysts. Utilizes waste-derived support material. researchgate.net

Note: (3-Aminopropyl)triethoxysilane is a related silane used for catalyst support, demonstrating the versatility of the functional silane platform.

Advancements in Sustainable Synthesis and Processing of Organosilane Materials

The principles of green chemistry are increasingly influencing the entire lifecycle of chemical products, including organosilanes. Research efforts are targeting more sustainable synthesis routes for this compound and its analogues, as well as their environmentally friendly application.

Significant progress has been made in the synthesis of chloropropyl-alkoxysilanes via the hydrosilylation of allyl chloride. Modern methods employ highly efficient and selective catalysts, such as ruthenium carbonyl complexes or supported Ru-B catalysts, which can achieve high yields under milder conditions than traditional processes. chemicalbook.comgoogle.com These advanced catalytic systems not only improve process efficiency but also reduce waste and energy consumption. google.com

From a processing perspective, the use of organosilanes is inherently linked to sustainability. They are often used to enhance the durability and longevity of materials, which reduces the need for frequent replacement and minimizes waste. zmsilane.com Furthermore, the development of materials derived from renewable resources, such as functionalized cellulose (B213188) or silica extracted from rice husk ash, represents a significant step towards a circular economy. researchgate.netmdpi.com

Development of Novel Characterization Methodologies for Complex Organosilane Systems

The increasing complexity of hybrid materials derived from this compound necessitates the use of a sophisticated and multi-faceted suite of analytical techniques for their characterization. A single method is often insufficient to fully describe the morphology, surface chemistry, and interfacial properties of these systems. Consequently, the development of novel characterization methodologies often involves the correlative application of several advanced techniques.

The successful grafting of the silane and its subsequent modification must be confirmed through various spectroscopic methods. Fourier-transform infrared spectroscopy (FTIR) is used to identify the characteristic chemical bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state 29Si and 13C CP/MAS NMR, provides definitive proof of covalent bond formation and distinguishes between different silicon environments (e.g., T-sites for functionalized silicon and Q-sites for the silica substrate). researchgate.netacs.orgresearchgate.net X-ray Photoelectron Spectroscopy (XPS) is invaluable for quantifying the elemental composition and chemical states at the material's surface. mdpi.com

Microscopy techniques are essential for visualizing the morphology of the hybrid materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of particle size, shape, and the integrity of core-shell structures. mdpi.comnih.gov When combined with Energy-Dispersive X-ray Spectroscopy (EDS), these methods can map the elemental distribution within the material, confirming the presence and location of the silane layer. nih.gov

Challenges remain, particularly in the detailed analysis of the organic-inorganic interface. russoindustrial.ru Future advancements will likely involve the broader application of high-resolution techniques like Scanning Transmission Electron Microscopy (STEM) coupled with Electron Energy-Loss Spectroscopy (EELS) to probe chemical bonding at the atomic scale. elsevierpure.com The combination of these varied techniques provides the comprehensive understanding needed to rationally design and optimize the next generation of organosilane-based materials.

Table 3: Key Characterization Techniques for Organosilane Systems

Technique Abbreviation Information Provided Reference(s)
Solid-State Nuclear Magnetic Resonance ssNMR (²⁹Si, ¹³C) Confirms covalent grafting, identifies Si environments (T, Q sites). researchgate.netacs.org
Fourier-Transform Infrared Spectroscopy FTIR Identifies functional groups and confirms chemical modification. nih.govpsu.edu
X-ray Photoelectron Spectroscopy XPS Determines surface elemental composition and chemical states. mdpi.com
Scanning/Transmission Electron Microscopy SEM/TEM Visualizes surface morphology, particle size, and structure. mdpi.comnih.gov
Energy-Dispersive X-ray Spectroscopy EDS Maps elemental distribution within the material. nih.gov
Thermogravimetric Analysis TGA Quantifies the amount of organic material grafted onto the support. psu.edu

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of (3-Chloropropyl)tripropoxysilane?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of characteristic peaks for the chloropropyl and tripropoxysilane groups. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can quantify impurities. Cross-reference physical properties (e.g., refractive index: 1.419–1.421; density: ~1.07 g/mL) with literature values for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS hazard classifications (e.g., skin corrosion/irritation). Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and fume hoods. Implement spill containment measures, as the compound may hydrolyze in moist air to release HCl. Store in inert, airtight containers under nitrogen .

Q. How can researchers optimize the synthesis of this compound derivatives for functional materials?

  • Methodology : React this compound with nucleophiles (e.g., amines, alcohols) under controlled humidity and temperature. For example, refluxing with 1-methylimidazole in an inert atmosphere yields ionic liquids, as confirmed by rotovaporation and vacuum drying . Monitor reaction progress via FT-IR for Si-O bond formation or loss of chloride.

Advanced Research Questions

Q. What analytical techniques are recommended to resolve contradictions in reaction yields when using this compound as a crosslinking agent?

  • Methodology : Employ LC-MS or MALDI-TOF to detect low-abundance byproducts (e.g., oligomers or hydrolyzed silanols). Kinetic studies via in situ Raman spectroscopy can identify competing hydrolysis vs. condensation pathways. Adjust reaction parameters (e.g., pH, solvent polarity) to suppress undesired pathways .

Q. How can computational modeling improve the design of silane-based polymers incorporating this compound?

  • Methodology : Use density functional theory (DFT) to predict the reactivity of the chloropropyl group with substrates. Molecular dynamics simulations can model silane self-assembly on surfaces (e.g., silica nanoparticles). Validate predictions with X-ray photoelectron spectroscopy (XPS) for surface bonding analysis .

Q. What strategies mitigate batch-to-batch variability in sol-gel processes using this compound?

  • Methodology : Pre-dry solvents and substrates to minimize uncontrolled hydrolysis. Use chelating agents (e.g., acetylacetone) to stabilize silanol intermediates. Characterize batch consistency via dynamic light scattering (DLS) for particle size distribution and thermogravimetric analysis (TGA) for residual solvent quantification .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the hydrolytic stability of this compound under varying environmental conditions?

  • Methodology : Expose the compound to controlled humidity levels (e.g., 30–90% RH) in climate chambers. Monitor hydrolysis kinetics using conductivity meters (for HCl release) and FT-IR for Si-O-Si network formation. Compare degradation rates with Arrhenius modeling to predict shelf-life .

Q. What statistical approaches are effective for interpreting conflicting data on the cytotoxicity of this compound-derived materials?

  • Methodology : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., residual chloride content, surface charge). Use cytotoxicity assays (e.g., MTT) across multiple cell lines to assess biocompatibility. Correlate findings with XPS data to identify toxic leachates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.